2,4,5-Trichloronitrobenzene

Catalog No.
S1491079
CAS No.
89-69-0
M.F
C6H2Cl3NO2
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trichloronitrobenzene

CAS Number

89-69-0

Product Name

2,4,5-Trichloronitrobenzene

IUPAC Name

1,2,4-trichloro-5-nitrobenzene

Molecular Formula

C6H2Cl3NO2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

IBRBMZRLVYKVRF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[N+](=O)[O-]

solubility

less than 1 mg/mL at 61° F (NTP, 1992)
1.30e-04 M

Synonyms

1,2,4-Trichloro-5-nitrobenzene; 1,4,5-Trichloro-2-nitrobenzene; 2,4,5-Trichloro-1-nitrobenzene; 3,4,6-Trichloronitrobenzene; NSC 50660; NSC 56980; NSC 60975;

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[N+](=O)[O-]

The exact mass of the compound 2,4,5-Trichloronitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61° f (ntp, 1992)1.30e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60975. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trichloronitrobenzene (CAS: 89-69-0) is a chlorinated and nitrated aromatic compound, primarily utilized as a chemical intermediate. Its specific isomeric structure is crucial for the synthesis of downstream products where precise molecular geometry dictates performance. It is a key precursor for producing 2,4,5-trichloroaniline, which is subsequently used to manufacture herbicides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and various azo dyes and pigments. The compound is typically synthesized via the nitration of 1,2,4-trichlorobenzene.

Substituting 2,4,5-Trichloronitrobenzene with other isomers, such as 2,3,4- or 2,4,6-trichloronitrobenzene, is unviable for most applications due to fundamental differences in chemical reactivity. The specific arrangement of the three chlorine atoms relative to the electron-withdrawing nitro group dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the ortho (position 2) and para (position 4) positions are activated for substitution, while the meta chlorine (position 5) is not. This distinct activation pattern is critical for synthesizing specific downstream molecules like 4,5-dichloro-2-nitroaniline. Using an incorrect isomer would lead to the formation of undesired products or reaction failure, compromising yield, purity, and the biological or colorimetric properties of the final product.

High-Yield Precursor for 4,5-Dichloro-2-nitroaniline Synthesis via Regioselective Substitution

2,4,5-Trichloronitrobenzene is an effective precursor for synthesizing 4,5-dichloro-2-nitroaniline, a key intermediate for certain dyes and specialty chemicals. The chlorine atom at the C1 position (para to the nitro group) is selectively displaced by ammonia in a nucleophilic aromatic substitution reaction. An optimized process using ammonia in a xylene solvent at 170-190°C achieves yields as high as 98.5% of the theoretical maximum. In contrast, older methods without optimized conditions reported yields as low as 39%. This high-yield conversion is a direct result of the specific 2,4,5-substitution pattern, which activates the C1 position for nucleophilic attack.

Evidence DimensionReaction Yield (%)
Target Compound Data98.5%
Comparator Or BaselineUnoptimized literature method: 39%
Quantified DifferenceUp to 2.5 times higher yield than older methods.
ConditionsReaction with ammonia in xylene at 170-190°C in an autoclave.

This demonstrates high process efficiency and material conversion, making it a cost-effective and reliable starting material for producing 4,5-dichloro-2-nitroaniline.

Established Precursor for Herbicides in the Phenoxyacetic Acid Class

The 2,4,5-trichloro substitution pattern is a foundational structural motif for a class of effective broadleaf herbicides. 2,4,5-Trichloronitrobenzene is a direct precursor to 2,4,5-trichloroaniline, which is then converted to 2,4,5-trichlorophenol. This phenol is the immediate building block for the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a major component of historical defoliants like Agent Orange. The specific 2,4,5-isomerism is directly linked to the herbicidal activity of the final product, which mimics plant growth hormones. Substitution with other isomers, like 2,4,6-trichlorophenol, would not yield the target herbicide and would lack the desired biological effect.

Evidence DimensionPrecursor Role
Target Compound DataDirect precursor to 2,4,5-trichlorophenol, the building block for the herbicide 2,4,5-T.
Comparator Or BaselineOther trichloronitrobenzene isomers (e.g., 2,3,4- or 2,4,6-)
Quantified DifferenceNot applicable (Qualitative difference in product outcome)
ConditionsMulti-step synthesis involving reduction of nitro group, diazotization of the resulting aniline, and hydrolysis to the phenol.

For manufacturers of specific phenoxy herbicides, this exact isomer is required to achieve the correct molecular structure for biological activity; other isomers are not viable substitutes.

Differentiated Physical Properties for Process Handling

2,4,5-Trichloronitrobenzene possesses distinct physical properties compared to its isomers, which can be critical for process design and material handling. It has a melting point of 57.5 °C. This is significantly different from the 2,3,4-trichloronitrobenzene isomer, which has a melting point of approximately 55-56 °C (131-133 °F). While seemingly small, such differences in melting point can affect energy requirements for melt processing, solidification behavior during crystallization, and storage conditions. A higher, well-defined melting point can be advantageous for purification by crystallization and ensures the material remains solid during transport and storage in warmer climates.

Evidence DimensionMelting Point (°C)
Target Compound Data57.5 °C
Comparator Or Baseline2,3,4-Trichloronitrobenzene isomer: ~55-56 °C
Quantified Difference~1.5-2.5 °C higher melting point
ConditionsStandard atmospheric pressure.

The specific melting point influences process parameters for purification, formulation, and storage, making it a key selection criterion for optimizing manufacturing workflows.

Manufacturing Intermediate for Azo Dyes and Pigments

This compound is the right choice when synthesizing specific azo dyes or pigments, such as Pigment Orange 38, where the 2,4,5-trichloroaniline derivative is required as the diazo component. The defined substitution pattern is essential for achieving the target color, fastness, and performance properties of the final pigment.

Precursor for Legacy and Specialty Agrochemicals

It is the required starting material for the synthesis of 2,4,5-trichlorophenol and its derivatives, including the herbicide 2,4,5-T. Researchers or manufacturers working on this specific class of phenoxy herbicides or developing related analogs must start with this isomer to ensure the correct final molecular architecture and biological activity.

Synthesis of Regiospecific Chemical Intermediates

This compound is indicated for processes that leverage the unique reactivity of the C1 chlorine atom for high-yield nucleophilic substitution. An example is the production of 4,5-dichloro-2-nitroaniline, where the 2,4,5-isomer provides a pathway to yields exceeding 98%, a level of efficiency that is critical for industrial-scale economic viability.

Physical Description

Prisms or needles in alcohol; yellow powder. (NTP, 1992)

XLogP3

3.5

Boiling Point

550 °F at 760 mm Hg (NTP, 1992)
288.0 °C

Flash Point

greater than 230 °F (NTP, 1992)

Density

1.79 at 73 °F (NTP, 1992)

LogP

3.48 (LogP)

Melting Point

135 to 136 °F (NTP, 1992)
57.5 °C

UNII

0YFY8PZD2M

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 72 companies with hazard statement code(s):;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H312+H332 (97.44%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

89-69-0

Wikipedia

2,4,5-trichloronitrobenzene

Biological Half Life

0.23 Days

General Manufacturing Information

Benzene, 1,2,4-trichloro-5-nitro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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